N-[1-(furan-2-ylmethyl)-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]furan-2-carboxamide
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Overview
Description
N-{1-[(FURAN-2-YL)METHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}FURAN-2-CARBOXAMIDE is a complex organic compound that features a pyrrolo[2,3-d]pyrimidine core with furan substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(FURAN-2-YL)METHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}FURAN-2-CARBOXAMIDE typically involves multi-step organic synthesisCommon reagents used in these reactions include trifluoromethylating agents, furan derivatives, and coupling catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(FURAN-2-YL)METHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furan-2,5-diones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan rings and the pyrrolo[2,3-d]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions include furan-2,5-diones, dihydrofuran derivatives, and substituted pyrrolo[2,3-d]pyrimidines .
Scientific Research Applications
Chemistry
In chemistry, N-{1-[(FURAN-2-YL)METHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}FURAN-2-CARBOXAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology and Medicine
In biology and medicine, this compound has shown potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation. It is also being investigated for its antiviral and antimicrobial properties .
Industry
In the industrial sector, N-{1-[(FURAN-2-YL)METHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}FURAN-2-CARBOXAMIDE is used in the development of new materials with unique properties, such as enhanced thermal stability and electrical conductivity .
Mechanism of Action
The mechanism of action of N-{1-[(FURAN-2-YL)METHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}FURAN-2-CARBOXAMIDE involves the inhibition of specific enzymes and receptors involved in cellular processes. The compound binds to these molecular targets, disrupting their normal function and leading to the inhibition of cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- N-{1-[(FURAN-2-YL)METHYL]-2,4,6-TRIOXO-5-(METHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}FURAN-2-CARBOXAMIDE
- N-{1-[(THIOPHEN-2-YL)METHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}THIOPHEN-2-CARBOXAMIDE
Uniqueness
The uniqueness of N-{1-[(FURAN-2-YL)METHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}FURAN-2-CARBOXAMIDE lies in its trifluoromethyl group, which enhances its biological activity and stability compared to similar compounds .
Properties
Molecular Formula |
C17H11F3N4O6 |
---|---|
Molecular Weight |
424.29 g/mol |
IUPAC Name |
N-[1-(furan-2-ylmethyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]furan-2-carboxamide |
InChI |
InChI=1S/C17H11F3N4O6/c18-17(19,20)16(23-12(25)9-4-2-6-30-9)10-11(21-14(16)27)24(15(28)22-13(10)26)7-8-3-1-5-29-8/h1-6H,7H2,(H,21,27)(H,23,25)(H,22,26,28) |
InChI Key |
QOSDANLCUZPWFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN2C3=C(C(=O)NC2=O)C(C(=O)N3)(C(F)(F)F)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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